molecular formula C7H3ClFNO3 B1304129 4-Fluoro-3-nitrobenzoyl chloride CAS No. 400-94-2

4-Fluoro-3-nitrobenzoyl chloride

Cat. No. B1304129
CAS RN: 400-94-2
M. Wt: 203.55 g/mol
InChI Key: OJNVFOHHRJZBEG-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The title compound was prepared from 4-Fluoro-3-nitro-benzoic acid (1.00 g, 5.40 mmol) dissolved in dichloroethane (25 mL) to which was added SOCl2 (6.427 g, 54.02 mmol). This mixture was heated to 80° C. for 12 h at which point all the solvent was removed on under vacuum and the crude oil was taken forward without purification (1.10 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.427 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].O=S(Cl)[Cl:16]>ClC(Cl)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:16])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
6.427 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed on under vacuum
CUSTOM
Type
CUSTOM
Details
the crude oil was taken forward without purification (1.10 g, 100%)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.